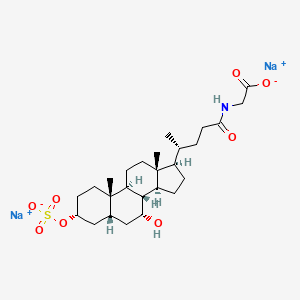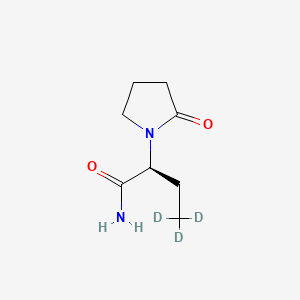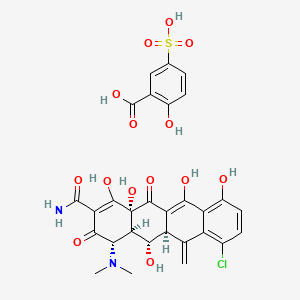![molecular formula C₁₆H₁₄F₂N₃NaO₄S B1146597 sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide CAS No. 160488-53-9](/img/structure/B1146597.png)
sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Recent advancements in chemical synthesis have facilitated the development of complex molecules such as sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide. Studies like those by Chen et al. (2022) and Cui et al. (2018) have showcased efficient and benign protocols for direct sulfonylmethylation of related imidazo[1,2-a]pyridines, providing a foundation for synthesizing such compounds under mild conditions and in water, indicating a move towards more sustainable and environmentally friendly chemical synthesis methods (Chen et al., 2022), (Cui et al., 2018).
Molecular Structure Analysis
The molecular structure of sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide is intricate, with various functional groups contributing to its reactivity and potential applications. Research by Guo et al. (2018) on the iodine-mediated difunctionalization of imidazopyridines with sodium sulfinates sheds light on the complex interactions and structural motifs present in similar compounds, highlighting the roles of sulfonylation and sulfenylation in modifying the chemical behavior and properties of these molecules (Guo et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide is influenced by its functional groups and molecular structure. Studies like those by Semwal et al. (2019) have explored the copper-catalyzed synthesis of disulfenylated imidazo[1,2-a]pyridines, providing insights into potential chemical reactions and modifications that such compounds can undergo, further expanding their applicability in various chemical domains (Semwal et al., 2019).
Applications De Recherche Scientifique
Analytical Techniques and Chemical Properties
Physical and Chemical Properties and Methods of Control of Pantoprazole Sodium Sesquihydrate Pantoprazole sodium sesquihydrate, closely related to the requested compound, has been extensively studied for its physical and chemical properties. It is highly soluble in water and alcohol, and its identification and quantification often involve sophisticated techniques such as infrared absorption spectrophotometry, titration in non-aqueous media, permanganatometry, and HPLC. The substance shows instability, which must be considered when developing formulations, and HPLC is the preferred method for analyzing preparations due to its accuracy in quantifying the substance in the presence of other compounds (Shelekhova et al., 2020).
Chemical Modification and Application Potential
Xylan Derivatives and Their Application Potential Chemical modification of compounds like xylan, resulting in biopolymer ethers and esters with specific properties, illustrates the vast potential of chemical alterations in substances. These modifications affect the functional groups, substitution degree, and pattern, drastically altering the properties and applications of the derived compounds. The modified compounds can be utilized in various applications, including drug delivery, demonstrating the significant impact of chemical modifications on the functionality and application range of compounds (Petzold-Welcke et al., 2014).
Antioxidant Capacity and Reaction Pathways
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways Understanding the antioxidant capacity of compounds is crucial, and assays like ABTS/PP are essential in elucidating the reaction pathways of antioxidants. This review highlights the need for in-depth elucidation of the extent to which coupling reactions contribute to total antioxidant capacity and the specificity and relevance of oxidation products. Such insights are vital in assessing and utilizing the antioxidant properties of compounds in various applications (Ilyasov et al., 2020).
Propriétés
IUPAC Name |
sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWDKZIIWCEDEE-SNYZSRNZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N3NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide | |
CAS RN |
160488-53-9 |
Source


|
| Record name | Pantoprazole sodium, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160488539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PANTOPRAZOLE SODIUM, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NJC1A1H4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxiranemethanol,alpha-methyl-3-(1-methylethyl)-,acetate,[2S-[2alpha(S*),3bta]]-(9CI)](/img/no-structure.png)

![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)




![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)


